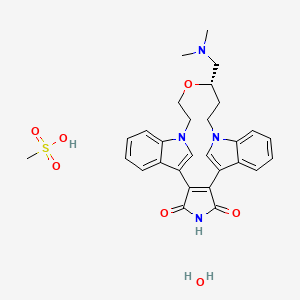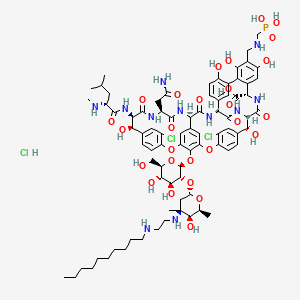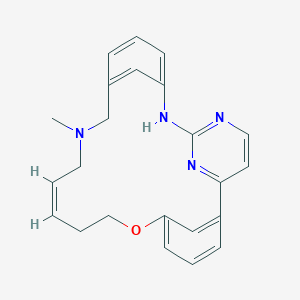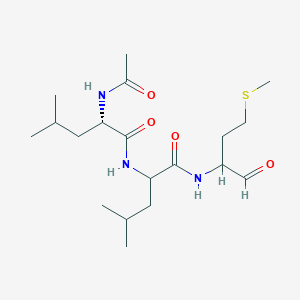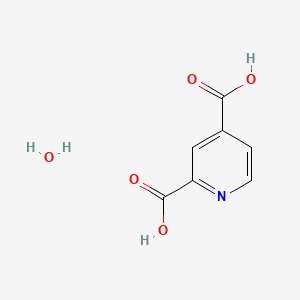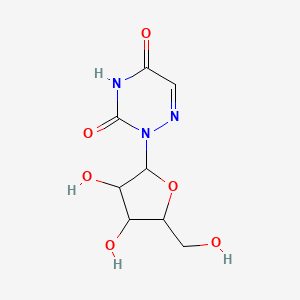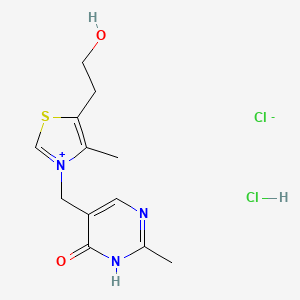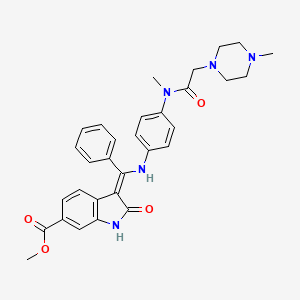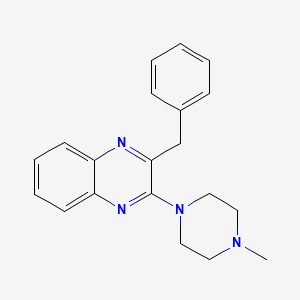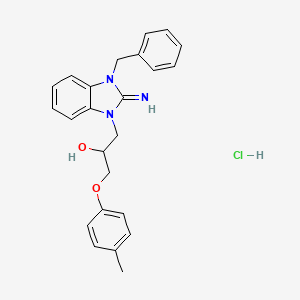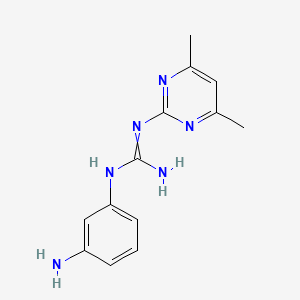
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as ADP-G, is a guanidine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it is utilized in the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine. These derivatives are formed through the cyclization of guanidines with α-bromoacetophenone and ethyl bromoacetate, a process which is elucidated using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).
Molecular Studies and Predictions
Another application involves the use of 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine in molecular studies, where its reaction with tryptamines and histamine forms disubstituted guanidines. The molecular parameters of these products are calculated, and the direction of electrophilic attack is predicted based on their molecular shapes (Shestakov et al., 2007).
Exploring Novel Reactions
In exploring novel chemical reactions, this compound is involved in the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones, which undergo an unusual thermal rearrangement. This reaction includes pyrimidine ring opening and subsequent closure, forming a recyclized system (Sachdeva, Dolzhenko, & Chui, 2012).
Herbicidal Activities
Research has also been conducted to develop herbicidal compounds using 1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. It has been synthesized and characterized for herbicidal activities, showing promising results against certain plant species (Fu-b, 2014).
Antibacterial and Antifungal Activities
Moreover, derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These derivatives demonstrate significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Thanh & Mai, 2009).
Eigenschaften
CAS-Nummer |
352657-48-8 |
|---|---|
Produktname |
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Molekularformel |
C13H16N6 |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H16N6/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,14H2,1-2H3,(H3,15,16,17,18,19) |
InChI-Schlüssel |
XGQAWNOUOJVCQF-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC(=C2)N)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)N)C |
Synonyme |
1-(3-Aminophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



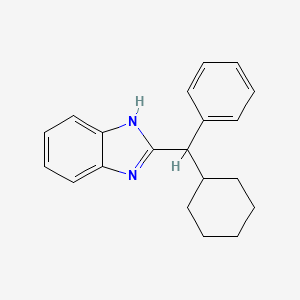
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
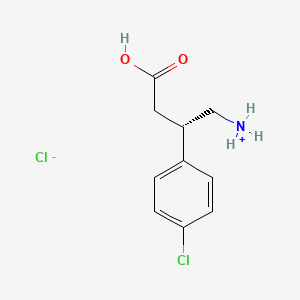
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
